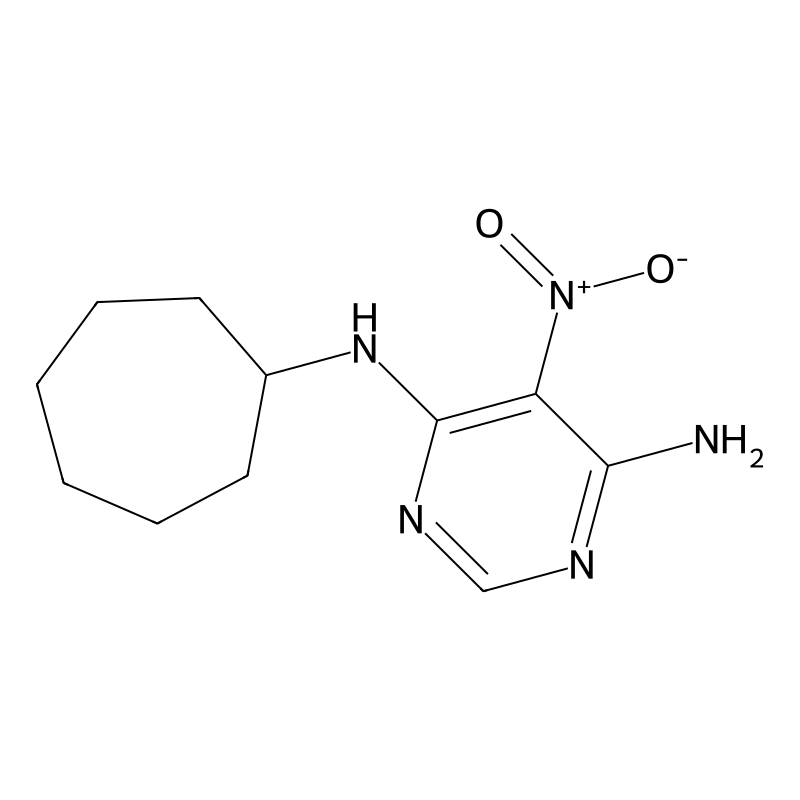

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro group and a cycloheptyl group. The molecular formula for this compound is . The presence of both the nitro and cycloheptyl groups contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

- The nitro group suggests it may be explosive.

- It is likely to be an irritant and should be handled with appropriate personal protective equipment.

Here are some resources you can explore to find information on scientific research of new compounds:

- Chemical Abstracts Service (CAS): This database contains information on millions of chemical substances, including their properties, synthesis, and applications .

- Google Scholar: This search engine specifically focuses on scholarly publications .

- ScienceDirect: This platform offers access to a large collection of peer-reviewed scientific journals .

- Patent databases: Patent offices around the world publish information on inventions, including those related to new chemical compounds .

The chemical reactivity of N4-cycloheptyl-5-nitropyrimidine-4,6-diamine can be explored through various types of reactions:

- Substitution Reactions: This compound can undergo nucleophilic substitution, where the nitro group may be replaced by other nucleophiles under specific conditions.

- Reduction Reactions: The nitro group can be reduced to an amine, potentially altering the biological activity of the compound.

- Oxidation Reactions: Oxidative conditions may lead to modifications at the nitrogen centers or the pyrimidine ring.

The specific pathways and products formed depend on the reaction conditions and the reagents used.

The synthesis of N4-cycloheptyl-5-nitropyrimidine-4,6-diamine may involve several steps:

- Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Nitro Group: Nitration reactions can introduce a nitro group at the 5-position of the pyrimidine ring.

- Cycloheptylation: The cycloheptyl group can be added via alkylation reactions using cycloheptyl halides or other derivatives.

These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine has potential applications in:

- Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases.

- Research: Used as a tool compound in biochemical assays to study enzyme interactions or cellular processes.

- Agricultural Chemistry: Potential use in developing new agrochemicals due to its biological activity against pests or pathogens.

Interaction studies are crucial for understanding how N4-cycloheptyl-5-nitropyrimidine-4,6-diamine interacts with biological macromolecules:

- Protein Binding Studies: Investigating how this compound binds to target proteins can reveal insights into its mechanism of action.

- Receptor Interaction Assays: These studies help determine its efficacy as an agonist or antagonist at specific receptors.

Such studies are essential for evaluating the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with N4-cycloheptyl-5-nitropyrimidine-4,6-diamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N4-cyclopentyl-5-nitropyrimidine-4,6-diamine | Cyclopentyl group instead of cycloheptyl | May exhibit different biological activities |

| 6-Chloro-N4-methylpyrimidine-4,5-diamine | Chlorinated derivative with methyl substitution | Known for specific enzyme inhibition |

| 2-Amino-5-nitropyrimidin-4(3H)-one | Contains an amino group at position 2 | Exhibits distinct pharmacological properties |